molecular formula C11H12O4 B2770764 COC(=O)C1(CC1)c1c(O)cccc1O CAS No. 2092670-24-9

COC(=O)C1(CC1)c1c(O)cccc1O

Cat. No. B2770764
CAS RN: 2092670-24-9
M. Wt: 208.213
InChI Key: LWHCOUPCCPJELQ-UHFFFAOYSA-N
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Description

COC(=O)C1(CC1)c1c(O)cccc1O, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cinnamon. It has been used for many years in traditional medicine for its anticoagulant and anti-inflammatory properties. Coumarin is also widely used in the food and fragrance industry as a flavoring agent and a perfume ingredient. In recent years, coumarin has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

CO2 Utilization and Conversion Processes

Carbon dioxide (CO2) utilization, including conversion to valuable chemicals, is a significant contemporary challenge with multi-faceted applications in scientific research. CO2 is being explored as a feedstock for synthetic applications in chemical and fuel industries through carboxylation and reduction reactions. The conversion of CO2 into value-added chemicals through heterogeneously catalyzed hydrogenation, photocatalytic, and electrocatalytic activations is a vibrant area of research. This includes the development of technologies for the production of chemicals such as urea, formic acid, ethylene, and acrylic acid from CO2, highlighting its potential as an alternative carbon resource for the chemical supply chain (Alper & Orhan, 2017).

Carbon Dioxide Capture and Subsequent Conversion

The chemistry of carbon dioxide, particularly its capture and conversion, is gaining attention due to the need for sustainable and environmentally friendly chemical feedstocks. Techniques involving the formation of C–N bonds through carbon dioxide chemistry are being developed, offering pathways to synthesize oxazolidinones, quinazolines, carbamates, isocyanates, and polyurethanes using CO2 as a C1 feedstock. This approach represents an alternative to traditional methods by utilizing captured CO2 for chemical transformations under low pressure, thus addressing the energy penalty problem in carbon capture and storage/sequestration (CCS) technologies (Yang et al., 2012).

Catalytic Preparation of Cyclic Organic Carbonates

The catalytic formation of cyclic organic carbonates using CO2 as a renewable carbon feedstock is another area of significant interest. These organic carbonates serve as valuable building blocks and non-toxic reagents, derived from CO2 coupling reactions with oxirane and dialcohol precursors. Advances in catalysis are crucial for efficient CO2 conversion, addressing reactivity and selectivity issues associated with the formation of cyclic organic carbonates (Martín, Fiorani, & Kleij, 2015).

Industrial CO2 Capture and Utilization

On an industrial scale, the increased concentration of CO2 is a concern due to its contribution to the greenhouse effect and global warming. CO2 capture and utilization (CCU) techniques are being developed to capture CO2 and convert it into valuable products, contributing to a more sustainable use of resources. This involves the exploration of both liquid and solid CO2 adsorbents and their potential applications in pre- and post-combustion CO2 capture, highlighting the importance of ongoing research for breakthroughs in CCU technologies (Gao et al., 2020).

properties

IUPAC Name

methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-10(14)11(5-6-11)9-7(12)3-2-4-8(9)13/h2-4,12-13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHCOUPCCPJELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=CC=C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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